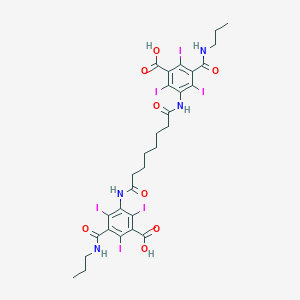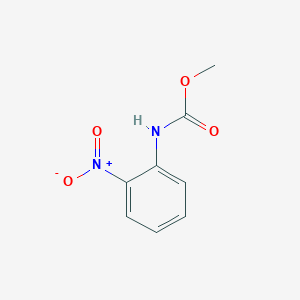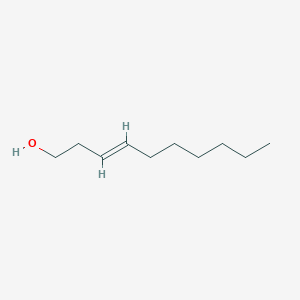
(E)-3-Decenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Decenol is a chemical compound that belongs to the family of alcohols. It is a colorless liquid with a mild odor and is widely used in the fragrance industry. However, recent scientific research has shown that this compound has potential applications in various fields, including agriculture, medicine, and biology.
Scientific Research Applications
Antimicrobial Potential in Essential Oils (E)-3-Decenol has been identified as a significant component in the essential oil of Coriandrum sativum L. (coriander). This essential oil, including this compound, demonstrated antimicrobial activity against various Candida species, highlighting its potential as an antimicrobial agent for treating or preventing yeast infections caused by these pathogens (Begnami et al., 2010).
Role in Plant Phenology Research While not directly related to this compound, research in plant phenology involves understanding plant behavior and environmental interactions. Databases have been developed to store and manage ecological information, which could potentially include data on compounds like this compound and their effects on plant biology (Mariano et al., 2016).
Insect Pheromone Studies this compound has been identified in the volatile compounds produced by male Rosalia funebris, a long-horned beetle. Its presence in the pheromone blend of this species underscores its importance in insect communication and behavior, suggesting potential applications in pest management and ecological studies (Ray et al., 2009).
E-Science and Computational Research Although not specifically about this compound, research in e-science and computational simulations, which include chemical modeling and simulation, can be relevant for understanding the properties and applications of various compounds including this compound (Hey & Trefethen, 2005).
Properties
| 10339-60-3 | |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-3-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3 |
InChI Key |
MTIJDFJGPCJFKE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCO |
SMILES |
CCCCCCC=CCCO |
Canonical SMILES |
CCCCCCC=CCCO |
| 69093-74-9 10339-60-3 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




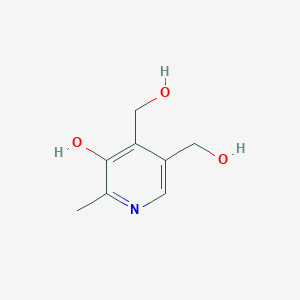
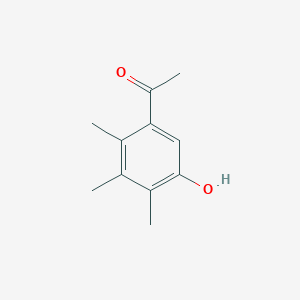
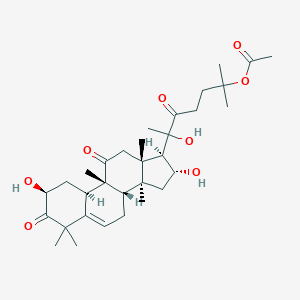

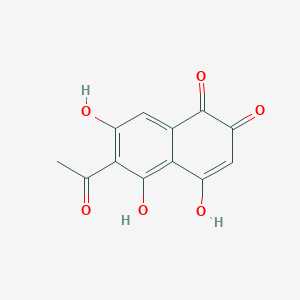
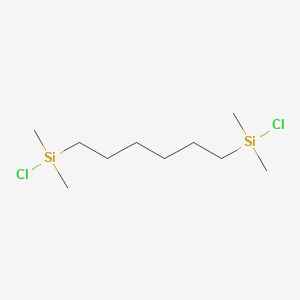
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)
